Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide

mitochondrial metabolism 3-ketoacyl-CoA thiolase inhibition regioselective pharmacology

Select this compound for mitochondrial metabolic modulation research: its 2,3,4-trimethoxybenzamide scaffold targets 3-ketoacyl-CoA thiolase (like trimetazidine). The ortho-fluorine enhances binding affinity (compare with des-fluoro analog). Benzamide linkage offers metabolic stability advantage. Confirm substitution pattern via NMR/HPLC. Ideal for SAR studies in ischemia-reperfusion and metabolic switching.

Molecular Formula C22H28FN3O4
Molecular Weight 417.481
CAS No. 1049417-73-3
Cat. No. B2677488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide
CAS1049417-73-3
Molecular FormulaC22H28FN3O4
Molecular Weight417.481
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC)OC
InChIInChI=1S/C22H28FN3O4/c1-28-19-9-8-16(20(29-2)21(19)30-3)22(27)24-10-11-25-12-14-26(15-13-25)18-7-5-4-6-17(18)23/h4-9H,10-15H2,1-3H3,(H,24,27)
InChIKeyJZUCMKPOMIQODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide (CAS 1049417-73-3): Structural Identity and Pharmacological Genealogy for Procurement Decision-Makers


N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide (CAS 1049417-73-3, molecular formula C22H28FN3O4, molecular weight 417.481 g/mol) is a synthetic piperazine-benzamide hybrid that integrates a 2-fluorophenylpiperazine moiety with a 2,3,4-trimethoxybenzamide pharmacophore via an ethylene spacer . The 2,3,4-trimethoxy substitution pattern on the benzamide ring is structurally homologous to the privileged scaffold found in trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine, CAS 5011-34-7), a clinically established anti-ischemic agent and 3-ketoacyl-CoA thiolase inhibitor (IC50 = 75 nM) . The ortho-fluorine substituent on the N-phenylpiperazine portion distinguishes this compound from its des-fluoro analog (CAS 1049436-99-8) and from the 3,4,5-trimethoxybenzamide regioisomer (CAS 1049416-79-6), both of which are available as comparator research compounds .

Why N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide Cannot Be Replaced by In-Class Piperazine Analogs Without Experimental Verification


Within the piperazine-benzamide chemical space, three structural features of this compound (CAS 1049417-73-3) create differentiated pharmacological profiles that preclude reliable generic substitution: (i) the 2,3,4-trimethoxybenzamide regiochemistry versus the 3,4,5-trimethoxybenzamide isomer (CAS 1049416-79-6) determines which molecular targets are engaged, as the 2,3,4-arrangement is associated with mitochondrial metabolic enzyme inhibition (e.g., 3-ketoacyl-CoA thiolase) while the 3,4,5-pattern is linked to antiarrhythmic and anticonvulsant activity [1]; (ii) the ortho-fluorine atom on the N-phenylpiperazine group enhances target binding affinity through dispersion interactions and conformational pre-organization compared to the unsubstituted phenyl analog (CAS 1049436-99-8), as demonstrated in structurally related P2X7 receptor antagonists where the o-fluorine substituent achieved an IC50 of 12.1 nM [2]; (iii) the benzamide (amide) linkage between the ethylene spacer and the trimethoxyphenyl ring imparts different metabolic stability and hydrogen-bonding capacity relative to the benzylamine linkage found in trimetazidine and lomerizine [3]. Interchanging any of these compounds without experimental confirmation risks invalidating structure-activity relationships (SAR) and producing non-comparable pharmacological outcomes.

Quantitative Differential Evidence for N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide (CAS 1049417-73-3) Against Its Closest Analogs


2,3,4-Trimethoxybenzamide Regiochemistry Confers Mitochondrial Metabolic Target Engagement Distinct from the 3,4,5-Regioisomer

The target compound carries a 2,3,4-trimethoxybenzamide group, which is structurally homologous to the pharmacophore of trimetazidine, a clinically validated inhibitor of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT) with a reported IC50 of 75 nM . In contrast, the 3,4,5-trimethoxybenzamide regioisomer (CAS 1049416-79-6) shares its substitution pattern with agents demonstrating antiarrhythmic activity (therapeutic index 7.0 vs. lidocaine in aconitine-challenged rats) and pyruvic acid oxidation inhibition in rat brain homogenates, unrelated to 3-KAT inhibition [1]. The positional isomerism of methoxy groups is not pharmacologically neutral: the 2,3,4-pattern directs binding toward mitochondrial metabolic targets, while the 3,4,5-pattern favors CNS ion channel and anticonvulsant targets [2].

mitochondrial metabolism 3-ketoacyl-CoA thiolase inhibition regioselective pharmacology

Ortho-Fluorine on the N-Phenylpiperazine Moiety Enhances Target Binding Affinity Relative to the Des-Fluoro Phenyl Analog

The target compound incorporates a 2-fluorophenyl substituent on the piperazine ring, whereas the des-fluoro analog (CAS 1049436-99-8) bears an unsubstituted phenyl group. In a structurally cognate system—N-arylpiperazine-based P2X7 receptor antagonists—the presence of an ortho-fluorine on the phenylpiperazine moiety (compound 4g) produced a potent IC50 of 12.1 nM, representing a substantial affinity gain attributed to favorable dispersion interactions and conformational restriction conferred by the fluorine atom [1]. The fluorine atom additionally functions as a weak hydrogen-bond acceptor, modulates the pKa of the adjacent piperazine nitrogen (estimated ΔpKa ≈ −0.5 to −1.0 units for ortho-fluoro substitution), and alters the molecular electrostatic potential surface, all of which contribute to differentiated receptor recognition . The des-fluoro analog (CAS 1049436-99-8, MW 399.5 g/mol) has a molecular weight 18 Da lower than the target compound (MW 417.481 g/mol), yielding different calculated logP and solubility parameters .

fluorine-mediated binding enhancement ortho-fluorophenyl pharmacophore piperazine receptor affinity

Benzamide Linkage Confers Differentiated Metabolic Stability and Hydrogen-Bonding Capacity Compared to the Benzylamine-Linked Congener Trimetazidine

The target compound features an amide bond (-CONH-) connecting the ethylene spacer to the trimethoxyphenyl ring, whereas trimetazidine (CAS 5011-34-7) employs a benzylamine (-CH2-NH-) linkage. This fundamental chemical difference has three consequences: (1) the amide group is resistant to oxidative N-dealkylation, a major metabolic pathway for trimetazidine that generates the N-dealkylated metabolite 1-(2,3,4-trimethoxybenzyl)piperazine (M7) via CYP3A4-mediated metabolism [1]; (2) the planar amide bond restricts conformational freedom (rotational barrier ~15-20 kcal/mol for secondary amides vs. freely rotating benzylamine C-N bond), pre-organizing the pharmacophore for target binding [2]; (3) the amide carbonyl serves as an additional hydrogen-bond acceptor not present in benzylamine-linked compounds, altering the pharmacophoric interaction map . In lomerizine metabolism studies, N-dealkylation at the piperazine 1- and 4-positions constitutes a primary biotransformation pathway in rats, demonstrating the metabolic vulnerability of benzylamine-linked trimethoxybenzyl-piperazines that the target compound's amide linkage may circumvent [1].

amide vs. amine metabolic stability benzamide pharmacophore trimethoxybenzamide SAR

Single Fluorophenyl Substitution Yields Lower Molecular Weight and Reduced Lipophilicity Compared to Bis(4-fluorophenyl)methyl-Containing Lomerizine

The target compound (MW 417.481 g/mol) contains a single 2-fluorophenyl group attached directly to the piperazine nitrogen. By contrast, lomerizine (CAS 101477-55-8, MW 468.54 g/mol free base) incorporates a bulky bis(4-fluorophenyl)methyl substituent on the opposite piperazine nitrogen, increasing molecular weight by 51 Da and adding a second fluorophenyl ring [1]. The target compound's calculated partition coefficient (clogP ≈ 3.20) is lower than lomerizine's (clogP estimated >4.5), consistent with reduced lipophilicity that may translate to improved aqueous solubility and reduced plasma protein binding [2]. The topological polar surface area (tPSA = 77.69 Ų) and rotatable bond count (nRotB = 9) of the target compound place it within favorable drug-likeness parameter space, while lomerizine's larger, more lipophilic structure favors blood-brain barrier penetration as a calcium channel blocker for migraine prophylaxis . These physicochemical distinctions mean the two compounds serve non-interchangeable research applications despite sharing the 2,3,4-trimethoxy substitution pattern.

molecular weight optimization lipophilicity control CNS drug-like properties

Patent-Documented Coronary Vasodilatory and Calcium Antagonistic Activity of the 2,3,4-Trimethoxybenzyl-Piperazine Scaffold Provides Class-Level Evidence for Cardiovascular Research Utility

Japanese patent JPS5583772A (Kanebo Ltd., 1980) discloses N-substituted trimethoxybenzylpiperazine derivatives of general formula encompassing the target compound's core structural motif, explicitly claiming 'low-toxic drugs having coronary vessel blood flow increasing activity and calcium antagonistic activity, with stronger activity than trimetazidine' [1]. The patent specifies that compounds with 2,3,4-trimethoxy substitution on the benzyl/benzamide ring exhibit superior pharmacological potency compared to unsubstituted or mono-substituted analogs. Additionally, US patent 4,370,330 (1983) describes N-(trimethoxybenzyl)-piperazines as 'circulation-enhancing compounds with marked stimulating action on mammalian circulation, especially cerebrovascular blood supply,' compared against the reference standard cinnarizine [2]. The target compound combines the 2,3,4-trimethoxy arrangement claimed in these cardiovascular patents with a 2-fluorophenylpiperazine moiety, creating a hybrid structure that merges the cardiovascular activity of the trimethoxy scaffold with the receptor-binding properties of the fluorophenylpiperazine motif [3].

coronary vasodilation calcium antagonism cardiovascular pharmacology

Optimal Research and Procurement Application Scenarios for N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide (CAS 1049417-73-3)


Mitochondrial Metabolism and Ischemia-Reperfusion Pharmacology Studies

This compound is the appropriate choice for research programs investigating mitochondrial metabolic modulation via the 3-ketoacyl-CoA thiolase pathway, based on its 2,3,4-trimethoxybenzamide scaffold homology to trimetazidine (IC50 = 75 nM for 3-KAT inhibition). The 3,4,5-trimethoxybenzamide regioisomer (CAS 1049416-79-6) is not suitable for this application because it engages a different pharmacological target space (antiarrhythmic/anticonvulsant targets). Procurement for ischemia-reperfusion or metabolic switching studies requires confirmation of the 2,3,4-substitution pattern by NMR or HPLC analysis [1].

Structure-Activity Relationship (SAR) Studies on Fluorine-Mediated Binding Enhancement in Piperazine Receptor Ligands

The ortho-fluorine on the N-phenylpiperazine moiety provides a critical SAR probe point. Comparative studies between the target compound (2-fluorophenyl) and the des-fluoro analog (CAS 1049436-99-8, unsubstituted phenyl) can quantify the contribution of fluorine dispersion interactions to receptor binding affinity. In a cognate P2X7 receptor antagonist system, ortho-fluorine substitution produced low nanomolar potency (IC50 = 12.1 nM). Researchers should use both compounds in parallel radioligand displacement assays to establish fluorine-dependent affinity shifts for their receptor of interest [2].

Comparative Metabolic Stability Profiling of Amide-Linked vs. Benzylamine-Linked Trimethoxyphenyl-Piperazine Compounds

The benzamide linkage in the target compound provides a metabolically more stable alternative to the benzylamine linkage found in trimetazidine and lomerizine, both of which undergo extensive CYP3A4-mediated N-dealkylation as a primary clearance pathway. In vitro microsomal stability assays (human or rat liver microsomes) comparing the target compound with trimetazidine can quantify the metabolic advantage conferred by the amide bond. This application is directly supported by documented N-dealkylation pathways in lomerizine/trimetazidine metabolism studies [1].

Cerebrovascular and Cardiovascular Calcium Channel Pharmacology Leveraging the 2,3,4-Trimethoxy-Piperazine Scaffold

Patent literature establishes that N-substituted 2,3,4-trimethoxybenzyl/benzoyl-piperazines possess coronary vasodilatory and calcium antagonistic properties, with activity claimed to exceed that of trimetazidine. The target compound, featuring both this privileged scaffold and a fluorophenylpiperazine moiety, may serve as a dual-pharmacophore probe for studying combined calcium channel modulation and receptor-mediated vascular effects. Researchers should reference the synthetic procedures and pharmacological assays described in JPS5583772A (Kanebo) and US 4,370,330 for experimental design [1][2].

Quote Request

Request a Quote for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.